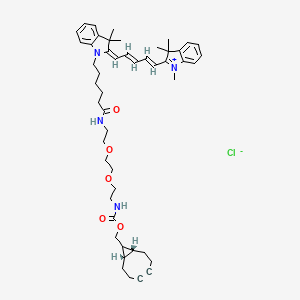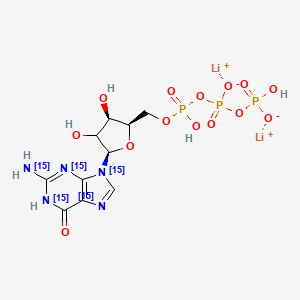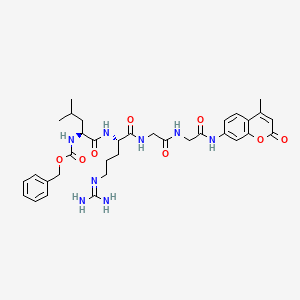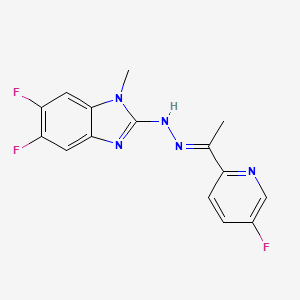
Sulfo-Cy3(Me)COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy3(Me)COOH is a derivative of the cyanine dye family, specifically a sulfo-Cyanine3 derivative. Cyanine dyes are known for their fluorescent properties and are widely used as fluorescent labels for proteins and nucleic acids. This compound exhibits an orange fluorescence with excitation and emission wavelengths of 554 nm and 568 nm, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3(Me)COOH typically involves multiple steps, including the introduction of functional groups, the assembly of the dye core, and hydrophilic modifications. The first step usually involves the introduction of a carboxylic acid (COOH) functional group. This can be achieved through chemical modifications of an existing Cy3-COOH dye molecule. Methods such as esterification or amidation may be employed to introduce the COOH group .
The core of the Cy3 dye, which includes aromatic rings and fluorescent groups, is assembled through a series of organic synthesis steps. This may involve reactions with benzene rings or other groups to construct the basic structure of the dye .
To enhance the water solubility of this compound, hydrophilic modifications are performed. This is typically achieved by introducing sulfonate groups, which carry a negative charge and increase the dye’s solubility in water .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes large-scale chemical reactions, purification, and quality control to ensure the consistency and purity of the final product. Techniques such as column chromatography, gel electrophoresis, and other separation methods are used to purify the product and remove any unreacted intermediates or impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cy3(Me)COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can also alter the dye’s fluorescence.
Substitution: Functional groups on the dye can be substituted with other groups, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as changes in fluorescence or solubility .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescence, while substitution reactions can produce modified dyes with different functional groups .
Applications De Recherche Scientifique
Sulfo-Cy3(Me)COOH has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent label in various chemical assays and experiments.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mécanisme D'action
The mechanism of action of Sulfo-Cy3(Me)COOH involves its fluorescent properties. The dye absorbs light at a specific wavelength (554 nm) and emits light at a different wavelength (568 nm). This fluorescence is used to label and track biological molecules. The molecular targets and pathways involved include proteins and nucleic acids, which the dye binds to, allowing for visualization and analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo-Cy3-COOH: Another sulfo-Cyanine3 derivative with similar fluorescent properties.
Sulfo-Cy3(Me)COOH sodium: A sodium salt form of this compound with improved water solubility.
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, which make it suitable for certain applications where other dyes may not be as effective. Its hydrophilic modifications also enhance its solubility, making it more versatile for use in aqueous environments .
Propriétés
Formule moléculaire |
C30H36N2O8S2 |
|---|---|
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
2-[(E,3E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C30H36N2O8S2/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40) |
Clé InChI |
DGUNPJFECVJMDZ-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



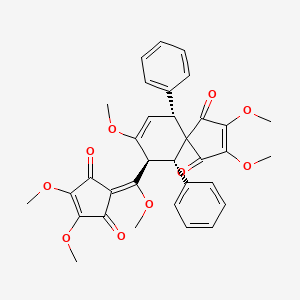
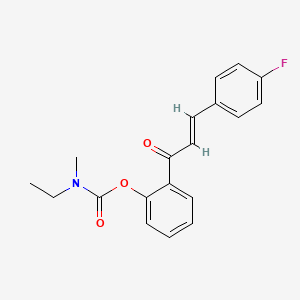
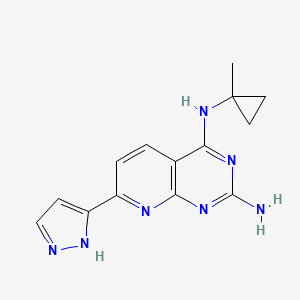
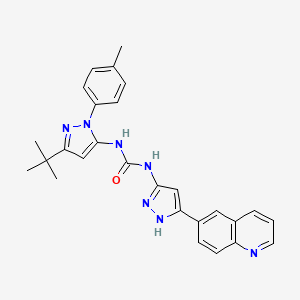

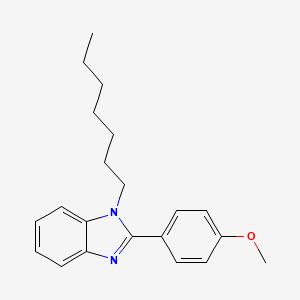
![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
